
Dolasetron mesylate
Descripción general
Descripción
Análisis De Reacciones Químicas
MDL-73147EF (hidrato) sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Chemotherapy-Induced Nausea and Vomiting
Dolasetron mesylate is indicated for the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy. Clinical studies have demonstrated its effectiveness in reducing the incidence of CINV when administered before chemotherapy sessions. For instance, a study comparing this compound with metoclopramide showed superior outcomes in preventing nausea in patients receiving high-dose cisplatin chemotherapy .
Postoperative Nausea and Vomiting
The drug is also utilized to prevent PONV, with studies indicating that it significantly reduces the need for additional antiemetic therapy post-surgery. Its rapid onset of action makes it a preferred choice in surgical settings .
Case Studies
Safety and Pharmacokinetics
This compound is generally well-tolerated, with common side effects including headache, dizziness, and constipation. It undergoes rapid metabolism to its active form, reduced dolasetron, primarily via carbonyl reductase. The pharmacokinetic profile shows that dolasetron has a half-life conducive to its use in acute settings .
Carcinogenicity Studies
Long-term studies have raised concerns regarding potential carcinogenic effects at high doses in animal models; however, no significant tumorigenic effects were observed at clinically relevant doses . This highlights the importance of adhering to recommended dosages during treatment.
Mecanismo De Acción
MDL-73147EF (hidrato) ejerce sus efectos uniéndose selectivamente e inhibiendo los receptores de serotonina 5-HT3. Esta inhibición evita la activación de estos receptores por la serotonina, lo que reduce las náuseas y los vómitos. El principal metabolito activo, hidrodolasetrón, es en gran medida responsable de la actividad farmacológica del compuesto .
Comparación Con Compuestos Similares
MDL-73147EF (hidrato) es único en su alta especificidad y selectividad para los receptores de serotonina 5-HT3. Los compuestos similares incluyen:
Ondansetrón: Otro antagonista del receptor de serotonina 5-HT3 utilizado para tratar las náuseas y los vómitos.
Granisetrón: Un antagonista del receptor de serotonina 5-HT3 con aplicaciones similares.
Palonosetrón: Un antagonista del receptor de serotonina 5-HT3 más nuevo con una vida media más larga.
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas.
Métodos De Preparación
La síntesis de MDL-73147EF (hidrato) implica varios pasos, incluyendo la formación de la estructura central y la posterior funcionalización. Los métodos de producción industrial suelen implicar el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad deseada del producto. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propiedad y no están disponibles fácilmente en la literatura pública .
Actividad Biológica
Dolasetron mesylate is a selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic for the prevention of nausea and vomiting associated with chemotherapy and surgery. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and relevant research findings.
This compound works by blocking the action of serotonin at the 5-HT3 receptors located in both the central nervous system (CNS) and the gastrointestinal (GI) tract. The activation of these receptors by serotonin, released from enterochromaffin cells in the intestines, triggers the vomiting reflex via vagal afferents to the vomiting center in the brain . By inhibiting this pathway, dolasetron effectively reduces nausea and vomiting.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Well absorbed when administered orally.
- Volume of Distribution : Approximately 5.8 L/kg in adults.
- Protein Binding : Ranges from 69% to 77%.
- Metabolism : Primarily hepatic, with rapid conversion to its active metabolite, hydrodolasetron.
- Elimination Half-life : Approximately 8 hours in healthy individuals .
Case Studies and Clinical Trials
-
Efficacy Comparison with Ondansetron :
A Phase III double-blind study compared dolasetron (2.4 mg/kg IV pre-chemotherapy) with ondansetron (32 mg IV) in patients undergoing moderately emetogenic chemotherapy. Results indicated that dolasetron was significantly less effective than ondansetron in controlling nausea and vomiting during the first 24 hours post-treatment (57% vs. 67% complete protection) but showed comparable efficacy over a seven-day period . -
Combination Therapy with Dexamethasone :
The addition of dexamethasone significantly improved antiemetic efficacy for both dolasetron and ondansetron during the first 24 hours (67% vs. 55% complete protection without dexamethasone) and over seven days (48% vs. 28% complete protection) .
Cardiac Effects
This compound has been associated with dose-dependent prolongation of cardiac intervals (QTc, PR, and QRS) on electrocardiograms (ECGs). In studies involving healthy volunteers, significant prolongation was observed following administration of both therapeutic and supratherapeutic doses of dolasetron .
Dose (mg) | QTcF Prolongation (ms) |
---|---|
100 | 14.1 |
300 | 36.6 |
This prolongation can lead to serious arrhythmias, including torsades de pointes, particularly in patients with pre-existing heart conditions . Therefore, monitoring is essential when administering dolasetron, especially intravenously.
Other Adverse Effects
Common adverse effects reported include:
Propiedades
IUPAC Name |
methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFGPOXNNGTGZ-RCSCTSIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115956-13-3, 878143-33-0 | |
Record name | 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dolasetron Mesylate Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.